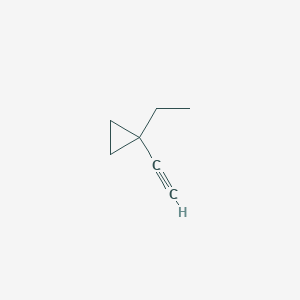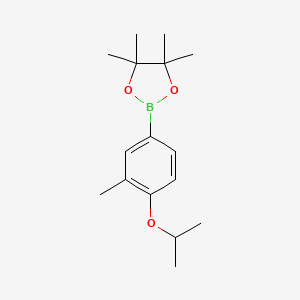
4-Isopropoxy-3-methylphenylboronic acid pinacol ester
Overview
Description
“4-Isopropoxy-3-methylphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C16H25BO3 . It is also known as 2-(3-isopropoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic esters like “4-Isopropoxy-3-methylphenylboronic acid pinacol ester” is often achieved through Suzuki–Miyaura coupling . This process involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Chemical Reactions Analysis
Boronic esters like “4-Isopropoxy-3-methylphenylboronic acid pinacol ester” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in the formation of carbon-carbon bonds, and they involve the transmetalation of an organoboron compound to a palladium complex .Scientific Research Applications
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : Pinacol boronic esters are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application : The protodeboronation is achieved using a radical approach . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Allylboronic acid pinacol ester, a similar compound, is used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The specific methods of application are not detailed in the source, but typically these reactions involve the use of a palladium catalyst and a base .
- Results or Outcomes : The outcomes of these reactions are typically biaryl compounds, which have numerous applications in pharmaceuticals and materials science .
-
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, including boronic acid pinacol esters .
- Methods of Application : The SM coupling reaction involves the use of a palladium catalyst and a base . The organoboron reagent is transferred from boron to palladium .
- Results or Outcomes : The SM coupling reaction is used to form biaryl compounds, which have numerous applications in pharmaceuticals and materials science .
-
Preparation of Ethylidenedihydroindolones
- Scientific Field : Medicinal Chemistry
- Application Summary : 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester, a similar compound, is used to prepare ethylidenedihydroindolones . These compounds are potential neoplastic agents .
- Methods of Application : The specific methods of application are not detailed in the source, but typically these reactions involve the use of a palladium catalyst and a base .
- Results or Outcomes : The outcomes of these reactions are ethylidenedihydroindolones, which have potential applications in cancer treatment .
-
Nickel Catalysed SM Coupling Reaction
- Scientific Field : Organic Chemistry
- Application Summary : A study compared the efficiency of cross-coupling of a neopentylboronic ester with that of a pinacol boronic ester in a nickel catalysed SM coupling reaction .
- Methods of Application : The specific methods of application are not detailed in the source, but typically these reactions involve the use of a nickel catalyst .
- Results or Outcomes : The study found that more of the neopentyl derivative was consumed than the corresponding pinacol ester, thereby implying its greater reactivity .
-
Treatment of Periodontitis
- Scientific Field : Nanobiotechnology
- Application Summary : Phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles have been used in the treatment of Periodontitis .
- Methods of Application : A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) . Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
- Results or Outcomes : The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment . HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Safety And Hazards
Future Directions
The future directions of research on “4-Isopropoxy-3-methylphenylboronic acid pinacol ester” and similar compounds may involve further exploration of their use in Suzuki–Miyaura coupling and other carbon-carbon bond-forming reactions . Additionally, the development of new synthetic methods and the study of the steric properties of boronic esters are areas of ongoing research .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11(2)18-14-9-8-13(10-12(14)3)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWLXECJBBZDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136135 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-3-methylphenylboronic acid pinacol ester | |
CAS RN |
2121514-93-8 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



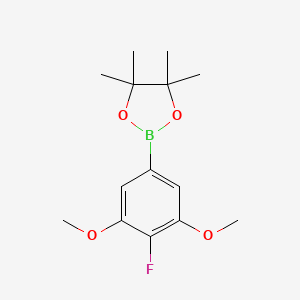
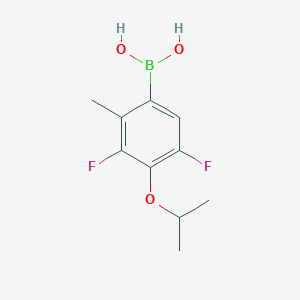
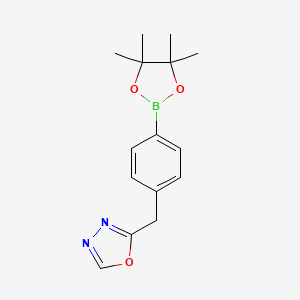
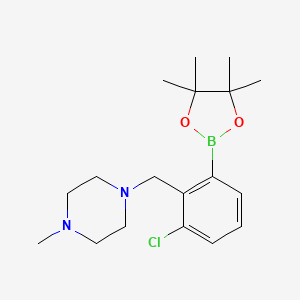
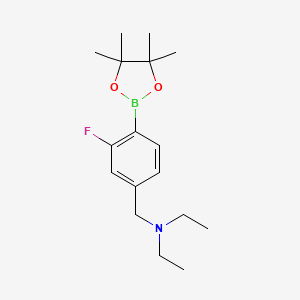
![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)
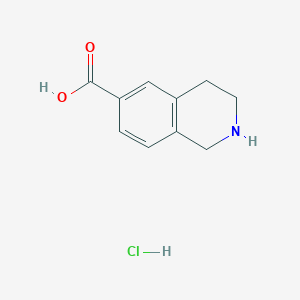
![3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3049541.png)
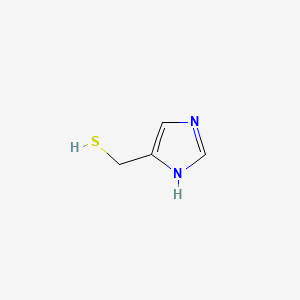
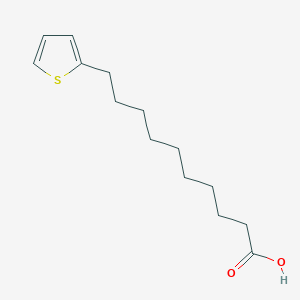
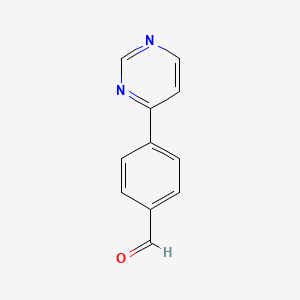
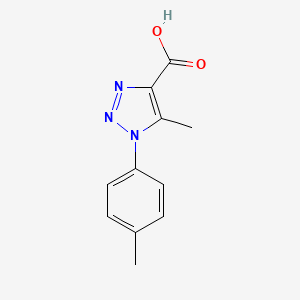
![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B3049551.png)
